molecular formula C16H20ClN3S B12339041 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride CAS No. 93798-32-4

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride

Cat. No.: B12339041
CAS No.: 93798-32-4
M. Wt: 321.9 g/mol
InChI Key: ZDZXXOJETOMNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride is a chemical compound with a complex structure that belongs to the phenothiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride typically involves the reaction of phenothiazine derivatives with methylating agents under controlled conditions. One common method involves the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds like bromoethane in the presence of sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme kinetics and as a probe for redox reactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and neuroprotective agent.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an electron donor or acceptor, facilitating redox reactions. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride is unique due to its specific methylation pattern and its ability to undergo a variety of chemical reactions. Its versatility in scientific research and potential therapeutic applications set it apart from other phenothiazine derivatives.

Properties

CAS No.

93798-32-4

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride

InChI

InChI=1S/C16H19N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10,17H,1-4H3;1H

InChI Key

ZDZXXOJETOMNEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.